molecular formula C16H9Cl3FNOS B10979173 3-chloro-N-(2,4-dichlorobenzyl)-4-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-(2,4-dichlorobenzyl)-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B10979173
M. Wt: 388.7 g/mol
InChI Key: ZZTLWLJYPRUMJA-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dichlorobenzyl)-4-fluoro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core substituted with chloro, dichlorobenzyl, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-dichlorobenzyl)-4-fluoro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Substituents: The chloro, dichlorobenzyl, and fluoro groups are introduced through substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while fluorination can be done using reagents like N-fluorobenzenesulfonimide.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-dichlorobenzyl)-4-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dichlorobenzyl)-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins involved in biological pathways, leading to its observed effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,4-dichlorobenzyl)-4-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H9Cl3FNOS

Molecular Weight

388.7 g/mol

IUPAC Name

3-chloro-N-[(2,4-dichlorophenyl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H9Cl3FNOS/c17-9-5-4-8(10(18)6-9)7-21-16(22)15-14(19)13-11(20)2-1-3-12(13)23-15/h1-6H,7H2,(H,21,22)

InChI Key

ZZTLWLJYPRUMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NCC3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

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